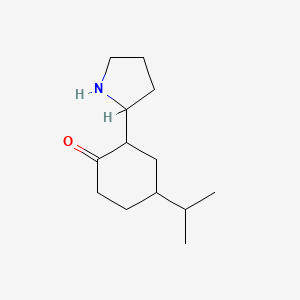
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The presence of the propan-2-yl and pyrrolidin-2-yl groups makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the hydrogenation of phenol or the oxidation of cyclohexanol.
Introduction of the Propan-2-YL Group: This step may involve the alkylation of the cyclohexanone ring using isopropyl halides under basic conditions.
Introduction of the Pyrrolidin-2-YL Group: This can be done through a nucleophilic substitution reaction where the cyclohexanone is reacted with pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of substituted cyclohexanones.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
4-(Propan-2-YL)cyclohexanone: Similar structure but lacks the pyrrolidin-2-yl group.
2-(Pyrrolidin-2-YL)cyclohexanone: Similar structure but lacks the propan-2-yl group.
Uniqueness
The presence of both the propan-2-yl and pyrrolidin-2-yl groups in 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
4-propan-2-yl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3 |
InChIキー |
SGTWBAIHMXUZNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(=O)C(C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


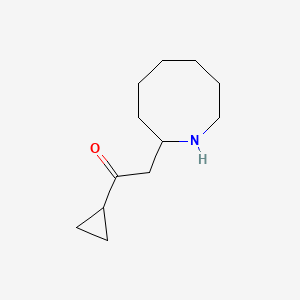
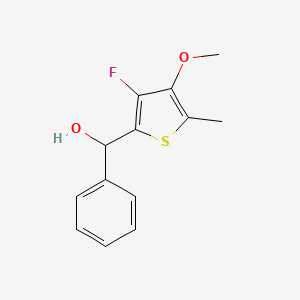
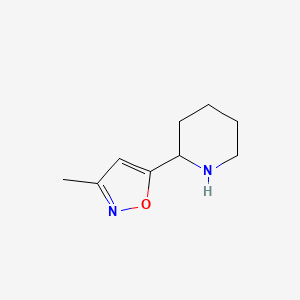
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)

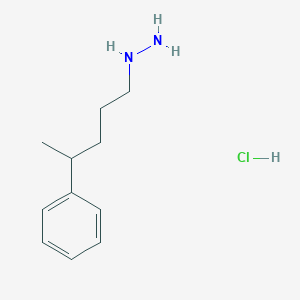



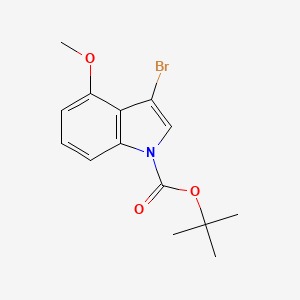

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

